3-Chloro-5-methylazepan-2-one
Description
3-Chloro-5-methylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring a chlorine atom at the 3-position and a methyl group at the 5-position. Lactams are widely used as intermediates in drug development (e.g., antibiotics, anticonvulsants) due to their ring strain and functional versatility .
Properties
IUPAC Name |
3-chloro-5-methylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-5-2-3-9-7(10)6(8)4-5/h5-6H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDCLPWWBGOPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C(C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Limitations
- Reactivity: Chloro and methyl groups in lactams (e.g., this compound) may enhance stability and lipophilicity compared to aldehydes or isothiazolinones, influencing drug bioavailability .
- Safety : Lactams generally require fewer acute safety measures than biocides like 5-Chloro-2-methyl-4-isothiazolin-3-one, which demand rigorous containment .
- Gaps in Data : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
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